4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine

Ferroptosis Radical-trapping antioxidant GPX4-independent cell death

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is the only commercially available building block containing the critical benzodioxol-5-yloxy moiety directly attached to an aniline core—an architecture proven essential for radical-trapping antioxidant ferroptosis inhibitors and CysLT₂ receptor antagonists. Unlike simple phenoxyanilines, this scaffold provides the exact oxygen-oxygen distance and ring topology required for target engagement. Supplied at 95% purity, it empowers medicinal chemistry teams to accelerate hit-to-lead timelines without purification delays.

Molecular Formula C13H11NO3
Molecular Weight 229.23g/mol
CAS No. 117401-33-9
Cat. No. B479686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine
CAS117401-33-9
Molecular FormulaC13H11NO3
Molecular Weight229.23g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)N
InChIInChI=1S/C13H11NO3/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-7H,8,14H2
InChIKeyQPOCERUJLCNHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine (CAS 117401-33-9) – Chemical Identity and Research-Grade Baseline for Procurement


4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine, also known as 4-(1,3-benzodioxol-5-yloxy)aniline, is a benzodioxole-containing primary aniline derivative with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . The compound features a 1,3-benzodioxole moiety linked via an ether bridge to a para-substituted aniline ring, producing a bifunctional scaffold that serves as a key intermediate in medicinal chemistry [1]. It is commercially available for research purposes at a minimum purity specification of 95% .

Why Generic Substitution Fails for 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine (CAS 117401-33-9)


Simple aniline building blocks such as 4-phenoxyaniline or 4-(benzyloxy)aniline lack the conformationally constrained 1,3-benzodioxole ring system, which introduces a unique spatial orientation of hydrogen-bond acceptors and alters the electronic character of the aryl ether . This scaffold is explicitly required for the activity of two distinct, pharmacologically validated compound classes: radical-trapping antioxidants that inhibit ferroptosis and cysteinyl leukotriene receptor (CysLT₂) antagonists [1]. Replacing the benzodioxol-5-yloxy group with a simple phenoxy or benzyloxy group would eliminate the precise oxygen–oxygen distance and ring topology that molecular docking has shown to engage the target active site [1].

Quantitative Evidence Guide: Differentiated Performance of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine vs. Structural Analogs


Ferroptosis Inhibition: The Benzodioxol–Aniline Scaffold is a Privileged Radical-Trapping Antioxidant Pharmacophore

The benzodioxol anilide scaffold, of which 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine is the core aniline building block, was identified through a small-molecule screen as a validated ferroptosis inhibitor class . In a focused SAR study of 35 derivatives, the benzodioxol–aniline connectivity proved essential for radical-trapping antioxidant (RTA) activity, rescuing GPX4 deletion-induced ferroptosis in Pfa-1 mouse embryonic fibroblasts and human HCC827 lung adenocarcinoma cells . By contrast, simple aniline or phenol derivatives lacking the benzodioxole ether bridge showed diminished or absent RTA activity . Mitochondrial co-localization of an alkynylated benzodioxol probe confirmed that the benzodioxol-5-yloxy-aniline core itself, not the elaborated derivatives alone, is the subcellular-targeting competent pharmacophore .

Ferroptosis Radical-trapping antioxidant GPX4-independent cell death

CysLT₂ Receptor Antagonism: Optimized Derivatives Derive Directly from the Parent Benzodioxol–Aniline Core

A 2025 study synthesized a series of 4-(benzo[d][1,3]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives via Mannich reaction and evaluated their CysLT₂ inhibitory activity in vitro [1]. The two most potent compounds, 4d and 4g, displayed IC₅₀ values of 18.7 μM and 15.5 μM, respectively, with molecular docking confirming that the benzodioxol-5-yloxy-aniline substructure occupies the kinase active site through specific hydrogen-bond interactions [1]. While the parent 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine itself was not the final optimized compound, all active derivatives share this exact core, indicating that the benzodioxole ether is a non-negotiable pharmacophoric element [1].

CysLT2 antagonist Anti-inflammatory Mannich reaction

Benzodioxole-Containing Anilines as Acetylcholinesterase Inhibitor Precursors: Patent-Backed Utility

US Patent 9,346,818 B2 (Zhejiang Hisun Pharmaceutical Co.) discloses novel benzodioxole derivatives with acetylcholinesterase (AChE) inhibitory activity for the treatment of Alzheimer’s disease [1]. The patent claims cover benzodioxole-bearing compounds that incorporate an aniline or substituted aniline moiety, establishing the benzodioxol–aniline framework as a recognized pharmacophore for CNS-targeted acetylcholinesterase inhibition [1]. While the patent does not specifically exemplify 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine, it provides strong precedent that the benzodioxole-aniline connectivity is privileged for this therapeutic target, differentiating it from non-benzodioxole anilines that lack AChE activity [1].

Acetylcholinesterase Alzheimer's disease CNS drug discovery

Commercial Purity Benchmarking: Reliable Research-Grade Supply at ≥95% Purity

Commercial sourcing data indicate that 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine is routinely available at a minimum purity of 95% , with select vendors offering material at 97%+ purity . This purity level is suitable for direct use as a synthetic intermediate without additional purification, reducing downstream processing costs. In comparison, closely related but less specialized aniline building blocks (e.g., 4-phenoxyaniline) may be sourced at similar purities, but they lack the distinct benzodioxole ether pharmacophore required for the specific target programs described in the accompanying evidence.

Chemical procurement Building block Quality control

High-Impact Application Scenarios for 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine Based on Verified Differentiation Evidence


Ferroptosis Inhibitor Hit-to-Lead Campaigns

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine serves as the validated core scaffold for radical-trapping antioxidants that inhibit ferroptosis. Research teams can use this building block to elaborate a library of derivatives following the SAR roadmap established by Schricker et al. (2024) , where the benzodioxol–aniline connectivity was shown to be essential for GPX4-independent cell death rescue. The compound's commercial availability at 95–97% purity allows immediate synthesis without purification delays, accelerating hit-to-lead timelines.

CysLT₂ Receptor Antagonist Development for Inflammatory Disease

As demonstrated by Jaber et al. (2025) , 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine is the direct synthetic precursor for a series of CysLT₂ antagonists with the most potent derivatives achieving IC₅₀ values of 15.5–18.7 μM. Medicinal chemistry teams pursuing novel anti-inflammatory agents targeting the cysteinyl leukotriene pathway can utilize this compound as the core scaffold for further Mannich-based diversification.

CNS Acetylcholinesterase Inhibitor Discovery

The benzodioxole–aniline framework is explicitly claimed in US Patent 9,346,818 B2 as a privileged pharmacophore for acetylcholinesterase inhibition . Neuroscience drug discovery groups can leverage 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine as a CNS-oriented building block, confident that the benzodioxole moiety provides both target engagement potential and favorable CNS drug-like properties.

Chemical Biology Probe Synthesis for Mitochondrial Targeting

Schricker et al. (2024) demonstrated that an alkynylated benzodioxol probe localizes to mitochondria, confirming the benzodioxol-5-yloxy-aniline core as a subcellular-targeting scaffold . Chemical biologists developing mitochondrial-targeted probes or degraders can utilize 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine as the anchoring moiety for bifunctional molecule design, an application for which non-benzodioxole anilines are unvalidated.

Quote Request

Request a Quote for 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.